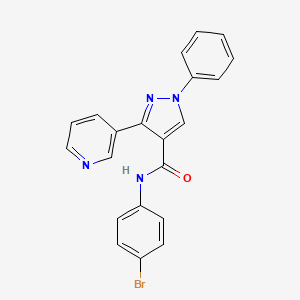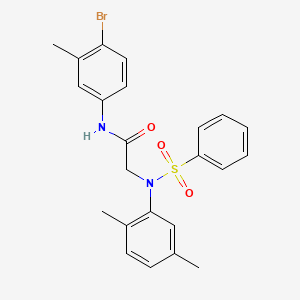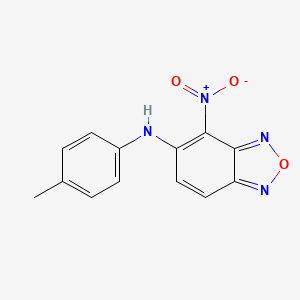![molecular formula C22H25NO3 B5179125 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, also known as IKr blocker, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of potassium channel blocker that has been shown to have a significant impact on the electrical activity of the heart. In
科学的研究の応用
The 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blocker, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, has been extensively studied for its potential applications in the field of medicine. One of the primary research areas is the treatment of cardiac arrhythmias. This compound has been shown to have a significant impact on the electrical activity of the heart by blocking the potassium channels responsible for repolarization. This effect can help to prevent the onset of dangerous arrhythmias such as ventricular fibrillation.
作用機序
The mechanism of action of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves the blockade of the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels in cardiac cells. This blockade slows down the repolarization of the cardiac cells, leading to a prolongation of the action potential duration. This effect can help to prevent the onset of dangerous arrhythmias by reducing the likelihood of reentry circuits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline are primarily related to its impact on the electrical activity of the heart. This compound has been shown to prolong the action potential duration, leading to a reduction in the heart rate and an increase in the refractory period. These effects can help to prevent the onset of dangerous arrhythmias and improve the overall function of the heart.
実験室実験の利点と制限
One of the primary advantages of using 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline in lab experiments is its specificity for the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels. This specificity allows for precise targeting of the cardiac cells, reducing the likelihood of off-target effects. However, one of the limitations of this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
将来の方向性
There are several potential future directions for research involving 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline. One area of interest is the development of more potent and selective 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blockers that can be used to treat a wider range of cardiac arrhythmias. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases such as cancer. The potential applications of this compound are vast, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have a significant impact on the electrical activity of the heart and has potential applications in the treatment of cardiac arrhythmias. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
合成法
The synthesis of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves a series of chemical reactions that require specialized equipment and expertise. The process involves the use of various chemical reagents, including quinoline, 2-isopropoxyphenol, and 1,4-dibromobutane. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The yield of the reaction is typically around 50-60%, and the final product is purified using chromatography techniques.
特性
IUPAC Name |
8-[4-(2-propan-2-yloxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17(2)26-20-12-4-3-11-19(20)24-15-5-6-16-25-21-13-7-9-18-10-8-14-23-22(18)21/h3-4,7-14,17H,5-6,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXQBHHTGVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)
![diethyl [(2-oxo-1-pyrrolidinyl)methyl]phosphonate](/img/structure/B5179062.png)

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5179086.png)

methanol](/img/structure/B5179105.png)

![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)